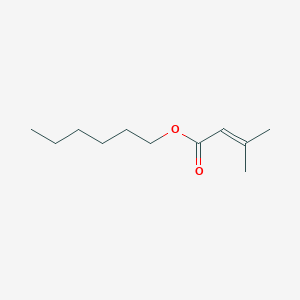
Hexyl 3-methyl-2-butenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl 3-methyl-2-butenoate, also known as this compound, is an organic compound with the molecular formula C11H20O2 and a molecular weight of 184.2753 g/mol . This ester is derived from 3-methyl-2-butenoic acid and hexanol, and it is known for its pleasant fruity odor, making it useful in the flavor and fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 3-methyl-2-butenoate typically involves the esterification of 3-methyl-2-butenoic acid with hexanol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
3-Methyl-2-butenoic acid+HexanolAcid catalystHexyl 3-methyl-2-butenoate+Water
Industrial Production Methods
In an industrial setting, the esterification process is often carried out in large reactors with continuous removal of water to shift the equilibrium towards the ester product. The use of azeotropic distillation or molecular sieves can enhance the efficiency of water removal. Additionally, enzymatic catalysis using lipases has been explored as a greener alternative for ester synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Hexyl 3-methyl-2-butenoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 3-methyl-2-butenoic acid and hexanol in the presence of an acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The double bond in the ester can be oxidized to form epoxides or diols using oxidizing agents such as peracids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: LiAlH4 in anhydrous ether.
Oxidation: Peracids like m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Hydrolysis: 3-Methyl-2-butenoic acid and hexanol.
Reduction: Hexyl 3-methyl-2-butenol.
Oxidation: Epoxides or diols depending on the oxidizing agent used.
Applications De Recherche Scientifique
Hexyl 3-methyl-2-butenoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Widely used in the flavor and fragrance industry due to its fruity aroma.
Mécanisme D'action
The mechanism of action of Hexyl 3-methyl-2-butenoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester can act as a substrate for esterases, leading to its hydrolysis and release of the corresponding acid and alcohol. Additionally, its double bond can participate in various biochemical reactions, influencing cellular pathways and signaling mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-2-butenoic acid, methyl ester: Similar structure but with a methyl group instead of a hexyl group.
Hexanoic acid, 3-methyl-2-butenyl ester: Similar ester but with a different acid component.
Uniqueness
Hexyl 3-methyl-2-butenoate is unique due to its specific combination of a branched acid and a long-chain alcohol, which imparts distinct physicochemical properties and a characteristic fruity odor. This makes it particularly valuable in the flavor and fragrance industry compared to its similar compounds.
Propriétés
Numéro CAS |
17627-41-7 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
hexyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h9H,4-8H2,1-3H3 |
Clé InChI |
OGBQOQXYUCEIHB-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)C=C(C)C |
SMILES canonique |
CCCCCCOC(=O)C=C(C)C |
Key on ui other cas no. |
17627-41-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















